molecular formula C10H20Cl2N2O3 B1421005 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride CAS No. 1185293-22-4

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Cat. No. B1421005
M. Wt: 287.18 g/mol
InChI Key: RINHRRUYVDZBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H18N2O3•2HCl . It has a molecular weight of 287.18 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” consists of a morpholine ring and a piperidine ring, both of which are heterocyclic compounds containing nitrogen . The compound also contains two hydrochloride (HCl) groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” include a molecular weight of 287.18 and a molecular formula of C10H18N2O3•2HCl .

Scientific Research Applications

Cathepsin S Inhibition

  • Morpholine-4-carboxylic acid derivatives have been synthesized and shown to be potent, reversible, and selective inhibitors of cathepsin S. These compounds have been labeled with deuterium and carbon-14 for research purposes (Latli et al., 2012).

Multicomponent Crystal Forms

  • The compound has been used in the study of multicomponent crystal forms of azelaic acid to understand the reactivity and supramolecular arrangements in crystal structures (Martins et al., 2016).

Catalytic Applications

  • Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been prepared and used as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Crystal Structure Analysis

  • The crystal structures of compounds involving morpholine and piperidine rings have been analyzed to understand their spatial arrangements and molecular interactions (Aydinli et al., 2010).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation .

properties

IUPAC Name

4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHRRUYVDZBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride
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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride
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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride
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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride
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4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride
Reactant of Route 6
4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride

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